molecular formula C11H14BrFN2O4 B12102606 D-arabinofuranosyl)-, bromide (9CI)

D-arabinofuranosyl)-, bromide (9CI)

Cat. No.: B12102606
M. Wt: 337.14 g/mol
InChI Key: KJGKIQJGWBRAMA-UHFFFAOYSA-N
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Description

Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, bromide (9CI): is a chemical compound commonly used in pharmaceutical research and drug development. It is a derivative of arabinofuranosyl, a sugar molecule found in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, bromide (9CI) involves several steps. One common method includes the reaction of arabinofuranosyl derivatives with brominating agents under controlled conditions. The reaction typically requires a solvent such as acetone or water and is carried out at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, bromide (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, bromide (9CI) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, bromide (9CI) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, chloride
  • Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, iodide

Comparison: Compared to its chloride and iodide counterparts, Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, bromide (9CI) may exhibit different reactivity and stability due to the nature of the bromide ion. This can influence its suitability for specific applications and its overall effectiveness in various chemical and biological processes .

Properties

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4.BrH/c12-8-9(16)7(5-15)18-11(8)14-3-1-2-6(4-14)10(13)17;/h1-4,7-9,11,15-16H,5H2,(H-,13,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGKIQJGWBRAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)F)C(=O)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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